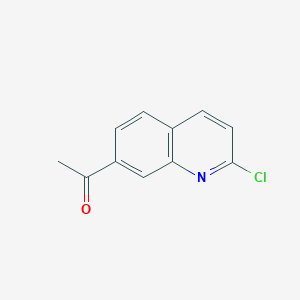![molecular formula C16H13BN2 B1433869 2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane CAS No. 24341-81-9](/img/structure/B1433869.png)
2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane is a compound belonging to the diazaborinane family, characterized by the presence of a nitrogen-boron heterocycle. This compound is known for its unique structural features, including a slightly distorted planarity with a dihedral angle of 9.0° between the mean planes of the naphthalene system and the benzene ring . The molecular formula of this compound is C16H13BN2, and it has a molecular weight of 244.1 g/mol.
Métodos De Preparación
The synthesis of 2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane involves the reaction of naphthalene derivatives with boron and nitrogen-containing reagents. The specific synthetic routes and reaction conditions are not extensively detailed in the available literature. it is known that the compound can be prepared through a series of substitution reactions at the 1, 2, and 3 positions in the nitrogen-boron heterocycle .
Análisis De Reacciones Químicas
2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane involves its interaction with molecular targets and pathways related to its structural features. The compound’s slightly distorted planarity and the presence of the nitrogen-boron heterocycle play a crucial role in its reactivity and interactions with other molecules . specific molecular targets and pathways involved in its mechanism of action are not extensively detailed in the available literature.
Comparación Con Compuestos Similares
2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane can be compared with other diazaborinanes featuring substitution at the 1, 2, and 3 positions in the nitrogen-boron heterocycle. Similar compounds include:
2-Phenylnaphtho[2,3-d]thiazole-4,9-dione: Used in the study of photoinitiators for polymerization.
2,3-Diphenyl-1,2,3,4-tetrahydrobenzo[g]quinoxaline-5,10-dione: Another compound used in photopolymerization studies.
The uniqueness of this compound lies in its specific structural features and its applications in crystallography and photopolymerization.
Propiedades
IUPAC Name |
3-phenyl-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BN2/c1-2-8-13(9-3-1)17-18-14-10-4-6-12-7-5-11-15(19-17)16(12)14/h1-11,18-19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWVTOCUUKJRLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane as revealed by the study?
A1: The study reveals that this compound exhibits a slight distortion from planarity. This is evident in the dihedral angle of 9.0° (with an uncertainty of ± 0.5°) between the mean planes of the naphthalene system and the benzene ring []. Furthermore, the molecule displays specific torsion angles within its structure, with the two N—B—C—C torsion angles measuring 6.0° (uncertainty of ± 0.3°) and 5.6° (uncertainty of ± 0.3°) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

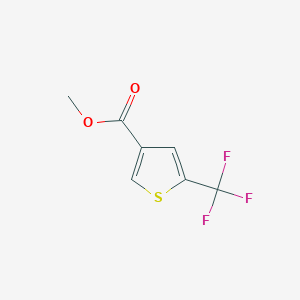
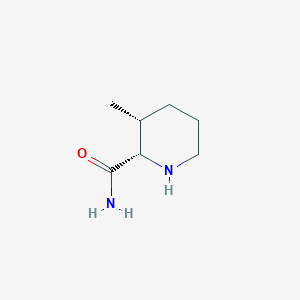
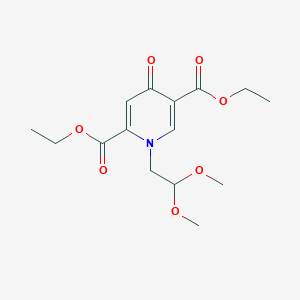
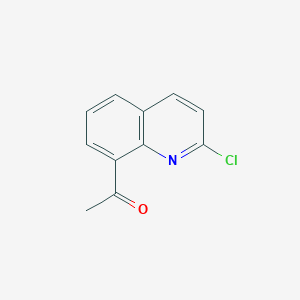
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1433795.png)
![1-[(2,6-Difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1433796.png)

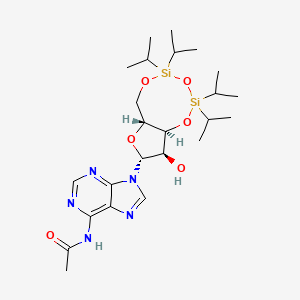
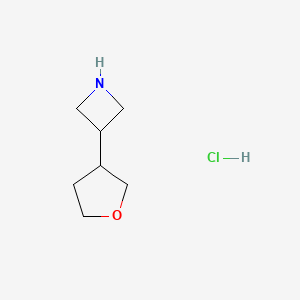
![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)
